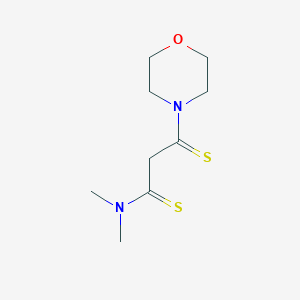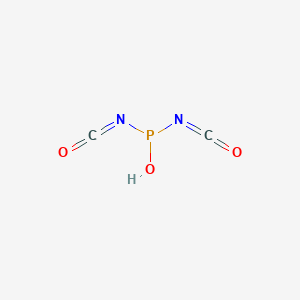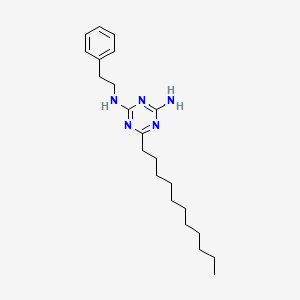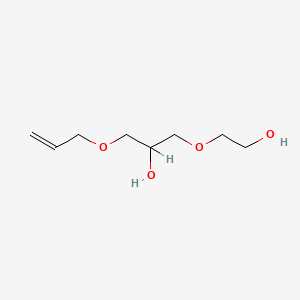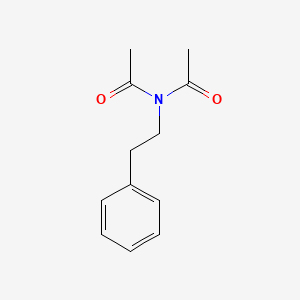
N-Acetyl-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N-Acetyl-N-(2-phenylethyl)acetamide can be synthesized through the acetylation of phenethylamine with acetic anhydride or acetyl chloride in an anhydrous environment. The reaction typically requires a base to facilitate the acetylation process . The reaction conditions often involve low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and biocatalytic processes can enhance the efficiency and sustainability of the production .
化学反应分析
Types of Reactions
N-Acetyl-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of phenylacetic acid and related amides.
Reduction: Production of phenethylamine.
Substitution: Formation of substituted acetamides.
科学研究应用
N-Acetyl-N-(2-phenylethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties, particularly in aquaculture.
Medicine: Explored for its potential therapeutic effects, including its role as an antimicrobial agent.
作用机制
The mechanism of action of N-Acetyl-N-(2-phenylethyl)acetamide involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. The compound’s antimicrobial properties are attributed to its ability to interfere with essential cellular processes in microorganisms .
相似化合物的比较
Similar Compounds
N-Acetylmethamphetamine: Shares a similar acetyl group but differs in its pharmacological effects and applications.
N-Acetylphenethylamine: Structurally similar but with different biological activities and uses.
Uniqueness
N-Acetyl-N-(2-phenylethyl)acetamide is unique due to its specific antimicrobial properties and its role as an intermediate in organic synthesis. Its versatility in various chemical reactions and applications in different fields sets it apart from other similar compounds .
属性
CAS 编号 |
27179-64-2 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
N-acetyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-10(14)13(11(2)15)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |
InChI 键 |
YZNRJFBFESIEEW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CCC1=CC=CC=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



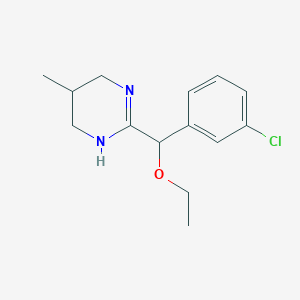
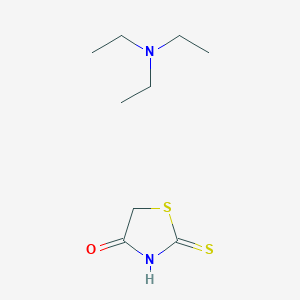
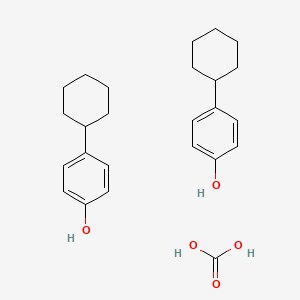
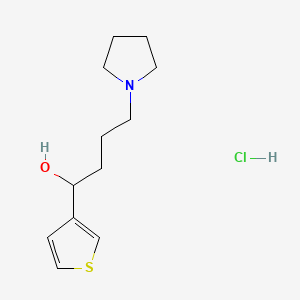
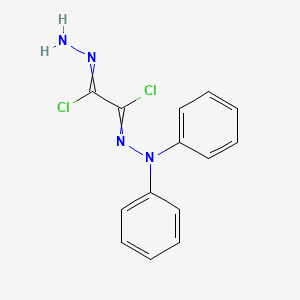

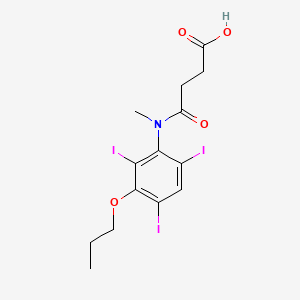
![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
